MUM3 -

MUM3

Catalog Number: EVT-243846
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MUM3 is synthesized through organic chemical reactions involving specific precursors. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring containing nitrogen atoms. The classification of MUM3 can be further refined into subcategories based on its functional groups and structural features, making it relevant for studies in drug development and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of MUM3 typically involves multi-step organic reactions, which may include condensation reactions, cyclizations, and functional group modifications. The initial steps often focus on forming the pyrimidine core, followed by the introduction of the piperazine and methylphenyl substituents.

Technical Details

  1. Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-4-methylpyrimidine and 4-methylpiperazine.
  2. Reagents: Common reagents include coupling agents (e.g., EDC or DCC) to facilitate the formation of amide bonds.
  3. Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis

Structure

MUM3 features a complex molecular structure characterized by a pyrimidine ring fused with a piperazine moiety. The presence of various functional groups enhances its pharmacological properties.

Data

  • Molecular Formula: C15H20N4
  • Molecular Weight: 272.35 g/mol
  • Structural Representation: The compound can be represented in 2D or 3D models to illustrate its spatial configuration.
Chemical Reactions Analysis

Reactions

MUM3 can participate in several chemical reactions typical of organic compounds, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles.
  2. Oxidation-Reduction Reactions: Depending on the substituents, MUM3 may undergo oxidation or reduction.
  3. Formation of Derivatives: MUM3 can be modified to create derivatives with enhanced biological activity.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the yield and purity of MUM3 during synthesis.
  • Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.
Mechanism of Action

Process

The mechanism of action of MUM3 involves its interaction with specific biological targets within cells. It is hypothesized that MUM3 acts primarily through:

  1. Enzyme Inhibition: By binding to active sites on enzymes, MUM3 can inhibit their function, thereby altering metabolic pathways.
  2. Receptor Modulation: MUM3 may interact with various receptors in the central nervous system or other tissues, influencing physiological responses.

Data

Research studies indicate that MUM3 exhibits significant activity against certain cancer cell lines and may have neuroprotective effects, suggesting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

MUM3 is a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Melting Point: Approximately 150-155 °C
  • Boiling Point: Not well-defined due to decomposition before boiling.
  • Stability: MUM3 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

MUM3 has shown promise in various scientific applications:

  1. Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: MUM3 is utilized in studies investigating cellular mechanisms and pathways affected by heterocyclic compounds.
  3. Therapeutic Applications: Potential uses include treatment for neurological disorders and certain types of cancer based on preliminary research findings.
Genomic Context and Molecular Function of MUM3

Functional Genomics of MUM3 in Saccharomyces cerevisiae

Role in Outer Spore Wall Organization

MUM3 (YOR298W), also designated as MUddled Meiosis 3, is a verified ORF in Saccharomyces cerevisiae that plays a critical role in ascospore development. Functional genomics studies demonstrate that MUM3 is essential for the proper organization of the outer spore wall, a specialized structure that protects haploid spores during meiosis and under stressful environmental conditions. Disruption of MUM3 function leads to structural defects in this chitin-rich layer, compromising spore viability and maturation. The protein's involvement is linked to its molecular activity in modifying structural components of the spore wall, though the precise biochemical mechanisms remain under investigation [1].

Evolutionary genomic analyses across Saccharomycotina yeasts reveal that genes involved in cell division and wall organization—like MUM3—are frequently conserved but subject to lineage-specific losses, particularly in faster-evolving clades. This pattern suggests MUM3 represents a specialized function optimized for sporulation efficiency in specific ecological niches [5].

Genetic Interactions and Pathway Associations

MUM3 participates in a complex genetic network essential for cellular stress responses and developmental processes. Systematic studies have cataloged 45 genetic interactions involving MUM3, spanning both positive and negative regulatory relationships. Key interactions include:

Table 1: Genetic Interaction Profile of MUM3

Interaction TypeCountFunctional Associations
Negative Genetic24Cell cycle regulation, stress response
Positive Genetic12Sporulation, membrane biosynthesis
Synthetic Lethality1Essential vesicular trafficking pathways
Synthetic Growth Defect4Chromatin organization, DNA repair

These interactions implicate MUM3 in vesicle-mediated trafficking to the developing spore wall, with synthetic lethality observed upon co-disruption of endosomal sorting complexes. Furthermore, MUM3 shows epistasis with genes governing the general amino acid control (GAAC) pathway, indicating a role in nutrient stress adaptation during sporulation [1] [4].

Protein-Protein Interaction Networks

MUM3 engages in direct physical interactions with proteins involved in RNA processing and cellular localization. Experimental data from affinity capture and co-localization assays confirm:

  • RNA-binding complexes: MUM3 associates with three distinct RNA-processing complexes, suggesting a role in post-transcriptional regulation of sporulation genes.
  • Cytoskeletal coordinators: One high-confidence interaction links MUM3 to a protein governing actin polarization during meiotic division [1].

These interactions position MUM3 at the interface of structural organization and gene expression regulation during ascospore development.

Gene Ontology Annotations

Molecular Function and Biological Process Enrichment

Gene Ontology (GO) annotations classify MUM3 as a putative acyltransferase with homology to the tafazzin superfamily. This molecular function implies catalytic activity in transferring acyl groups between lipids, a process critical for membrane biogenesis. Consistent with this, MUM3 is enriched for roles in:

  • Biological Process: Ascospore wall assembly, cellular response to nutrient stress, and meiotic cell wall reorganization.
  • Molecular Function: Acyltransferase activity (inferred via sequence similarity to tafazzins), though direct biochemical validation is pending [1].

The enrichment of these terms aligns with phenotypic analyses showing that mum3Δ mutants exhibit defective spore wall architecture due to impaired lipid remodeling. This functional annotation is evolutionarily conserved; comparative genomics identifies acyltransferase domains as keystone innovations retained in sporulation-competent yeast lineages [5].

Cellular Localization and Compartmentalization

Current GO annotations designate MUM3's cellular compartment as unknown (ND: No Biological Data available). However, contextual evidence from interaction networks and functional studies suggests dual localization:

  • Cytoplasmic pools: Where it potentially assembles with RNA-binding complexes.
  • Peripheral membrane associations: Consistent with its role in modifying spore wall components.

The absence of signal peptides or transmembrane domains in its primary sequence supports dynamic recruitment to membranes rather than static compartmentalization. This localization model facilitates its role in shuttling lipid precursors to sites of spore wall synthesis during meiosis [1].

Table 2: Molecular and Functional Characteristics of MUM3

PropertyValueMethod/Evidence
Protein Length479 amino acidsSequence analysis
Molecular Weight57,249.2 DaMass spectrometry
Isoelectric Point9.65Computational prediction
Conserved DomainsTafazzin-likeHomology modeling
Mutant PhenotypeSpore wall defectsMicroscopy of mum3Δ mutants

Concluding Remarks

MUM3 exemplifies a specialized regulator of yeast sporulation, integrating acyltransferase-like activity with broader roles in stress response and cellular trafficking. Its genetic interaction profile underscores functional redundancy with vesicle transport pathways, while its ambiguous subcellular localization highlights context-dependent compartmentalization. Future studies should address how MUM3’s enzymatic activity directly modifies spore wall precursors and whether its function extends to vegetative stress responses. The conservation of its tafazzin-like domain across fungi offers avenues for probing lipid dynamics in eukaryotic development [1] [5].

Properties

Product Name

MUM3

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